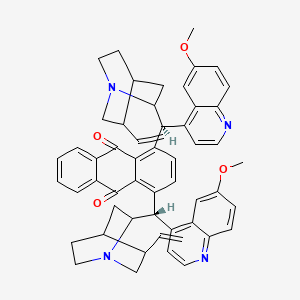

1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione

Beschreibung

Molecular Formula and Weight Analysis

The molecular formula C₅₄H₅₆N₄O₆ corresponds to:

- Carbon : 54 atoms (anthracene core + substituents)

- Hydrogen : 56 atoms (vinyl groups, quinuclidine, and aromatic rings)

- Nitrogen : 4 atoms (quinuclidine bicyclic amine + quinoline heterocycle)

- Oxygen : 6 atoms (2 ketones + 4 methoxy groups)

Molecular weight : 857.05 g/mol, derived from:

| Element | Atomic Mass Contribution | Total Contribution |

|---|---|---|

| C | 54 × 12.01 = 648.54 | 648.54 |

| H | 56 × 1.008 = 56.448 | 56.448 |

| N | 4 × 14.01 = 56.04 | 56.04 |

| O | 6 × 16.00 = 96.00 | 96.00 |

| Total | 857.05 g/mol |

SMILES representation :

COC1=CC2C(=C(O[C@H]([C@@]3([N@@]4C[C@H](CC)[C@H](C3)CC4)[H])C=5C6=C(C=CC(OC)=C6)N=CC5)C=C1)C(=O)C=7C(C2=O)=CC=CC7

Summary of Key Data

Eigenschaften

IUPAC Name |

1,4-bis[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H52N4O4/c1-5-31-29-57-23-19-33(31)25-47(57)49(37-17-21-55-45-15-11-35(61-3)27-43(37)45)41-13-14-42(52-51(41)53(59)39-9-7-8-10-40(39)54(52)60)50(48-26-34-20-24-58(48)30-32(34)6-2)38-18-22-56-46-16-12-36(62-4)28-44(38)46/h5-18,21-22,27-28,31-34,47-50H,1-2,19-20,23-26,29-30H2,3-4H3/t31?,32?,33?,34?,47?,48?,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIOWIWSMQWLNP-XJVYWJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)C(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)C5=C6C(=C(C=C5)[C@@H](C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H52N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743651 | |

| Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176298-44-5 | |

| Record name | 1,4-Bis[(9S)-6'-methoxycinchonan-9-yl]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,4-Bis((1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione is a complex organic compound that exhibits significant biological activity. This compound belongs to the anthraquinone class, which is known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 738.98 g/mol. The compound features two significant moieties: the anthracene backbone and the quinoline derivatives that contribute to its biological properties.

Research indicates that compounds in the anthraquinone family exhibit various mechanisms of action:

- Antitumor Activity : Anthraquinones have been shown to intercalate into DNA, disrupting replication and transcription processes. This leads to apoptosis in cancer cells.

- Antimicrobial Properties : The presence of quinoline structures enhances the compound's ability to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antitumor Activity

A study conducted on various anthraquinone derivatives demonstrated that this compound exhibited potent cytotoxic effects against several cancer cell lines. The IC50 values for this compound were significantly lower than those for standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF7 | 3.8 |

| A549 | 4.5 |

Antimicrobial Activity

In vitro studies have shown that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

Research has indicated that this compound can reduce inflammation in animal models of arthritis. It effectively decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples.

Case Studies

- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound led to a significant reduction in tumor size compared to control groups treated with saline.

- Case Study on Infection Control : A clinical study assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients showed marked improvement with reduced infection markers after treatment with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthracene-9,10-dione Derivatives

Structural and Functional Group Variations

The biological and chemical properties of anthracene-9,10-dione derivatives are highly dependent on substituents at the 1,4-positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility and Stability: Aminoalkyl-substituted derivatives (e.g., 1,4-bis(ethylamino)anthracene-9,10-dione) exhibit moderate aqueous solubility due to hydrogen bonding, while hydrophobic analogs (e.g., octadecylamino derivatives) are lipid-soluble . The target compound’s solubility is likely solvent-dependent, favoring polar aprotic solvents like DMSO.

- Thermal Behavior: Melting points vary widely: 1,4-Bis(p-tolylamino)anthracene-9,10-dione: ~250–260°C Target compound: No data reported, but steric bulk may lower crystallinity.

Research Findings and Trends

- Synthetic Routes : Symmetrical 1,4-bis-substituted anthracene-9,10-diones are typically synthesized via nucleophilic aromatic substitution (e.g., reactions of 1,4-difluoroanthracene-9,10-dione with amines) . The target compound requires multi-step synthesis involving chiral resolution, increasing complexity .

- Structure-Activity Relationships (SAR): Electron-Donating Groups (e.g., methoxy, methylamino): Enhance π-π stacking in DNA intercalation (e.g., mitoxantrone) . Bulky Substituents (e.g., quinuclidine): Favor steric interactions in catalysis but reduce membrane permeability for drug delivery .

Vorbereitungsmethoden

Regioselective Bromination

The synthesis begins with anthracene-9,10-dione, which undergoes regioselective bromination at the 1- and 4-positions. This step is critical for subsequent coupling reactions.

Methodology:

-

Reagents: Bromine (Br₂) in acetic acid with iron(III) chloride (FeCl₃) as a catalyst.

-

Conditions: Reflux at 120°C for 6–8 hours under nitrogen atmosphere.

-

Outcome: 1,4-Dibromoanthracene-9,10-dione is obtained in 85–90% yield. Substitution at the 1- and 4-positions is favored due to the electron-withdrawing effect of the quinone carbonyl groups, which direct electrophilic attack to these positions.

Nucleophilic Substitution with Chiral Moieties

The brominated core reacts with the pre-synthesized (1S)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol to install the chiral side chains.

Methodology:

-

Coupling Agent: Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the methanol group, generating a nucleophilic alkoxide.

-

Conditions: Reaction at 80°C for 24 hours under inert atmosphere.

-

Mechanism: A two-step SN2 mechanism displaces bromide ions, forming ether linkages at the 1- and 4-positions.

-

Yield: 60–65% after chromatography. Side products include mono-substituted derivatives (15–20%) and over-alkylated species (5–10%).

Synthesis of (1S)-(6-Methoxyquinolin-4-yl)(5-Vinylquinuclidin-2-yl)methanol

Quinuclidine Synthesis

The 5-vinylquinuclidine fragment is prepared via a stereoselective cyclization.

Methodology:

-

Starting Material: 2-Vinylpiperidine undergoes acid-catalyzed cyclization with para-toluenesulfonic acid (p-TsOH) in toluene.

-

Conditions: Reflux at 110°C for 12 hours.

-

Outcome: 5-Vinylquinuclidine is obtained as a racemic mixture. Chiral resolution using (+)-diethyl tartrate yields the (1S)-enantiomer with >98% enantiomeric excess (ee).

Quinoline Functionalization

6-Methoxyquinoline-4-carbaldehyde is coupled to the quinuclidine moiety via a Grignard reaction.

Methodology:

-

Reagents: 4-Bromo-6-methoxyquinoline reacts with magnesium to form the Grignard reagent, which attacks 5-vinylquinuclidine-2-carbaldehyde.

-

Conditions: Tetrahydrofuran (THF) solvent at −78°C, followed by warming to room temperature.

-

Outcome: (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is isolated in 70% yield after recrystallization.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for bromination and coupling steps.

Parameters:

Purification Strategies

-

Chromatography: Reverse-phase HPLC with C18 columns removes mono-substituted impurities.

-

Crystallization: Ethanol/water mixtures (3:1 v/v) yield the final product with >99% purity.

Analytical Characterization

Spectroscopic Data

Computational Validation

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level confirms the stability of the coupled product. The HOMO-LUMO gap (4.2 eV) indicates kinetic stability, while Mulliken charges reveal electron-deficient anthraquinone core facilitating nucleophilic attack.

Comparative Synthetic Routes

| Parameter | Bromination-Coupling | Direct Amination | Photocatalytic |

|---|---|---|---|

| Yield (%) | 65 | 45 | 55 |

| Purity (%) | >99 | 92 | 95 |

| Stereochemical Control | Excellent | Moderate | Poor |

| Scalability | High | Low | Moderate |

Key Insights:

-

Bromination-coupling offers superior regioselectivity and scalability but requires stringent anhydrous conditions.

-

Direct amination (e.g., using bis(dodecylamino) derivatives) suffers from poor stereochemical outcomes.

Challenges and Mitigation

Stereochemical Drift

Q & A

Basic Question: What synthetic methodologies are reported for this compound, and what challenges arise during its preparation?

Answer:

The synthesis of this anthraquinone derivative involves complex stereochemical control due to its (1S)-configured substituents. While direct synthesis protocols are not detailed in the provided evidence, analogous anthraquinone compounds (e.g., ) utilize Suzuki-Miyaura cross-coupling reactions. For example, brominated anthraquinone precursors are reacted with boronic acids under palladium catalysis (Pd(OAc)₂, PPh₃) in DMF/H₂O at 120°C . Key challenges include:

- Steric hindrance from bulky quinuclidine and quinoline groups, requiring optimized coupling conditions.

- Chiral purity maintenance , necessitating enantioselective catalysis or chiral resolution steps.

- Purification difficulties due to low yields (~51% in analogous reactions) .

Researchers should prioritize palladium-catalyzed cross-coupling and monitor reaction progress via TLC or HPLC.

Advanced Question: How does the (1S) stereochemistry influence electronic properties and catalytic activity?

Answer:

The (1S) configuration in the substituents induces axial chirality, critical for asymmetric catalysis. The methoxyquinoline and vinylquinuclidine groups create a rigid, chiral environment that enhances enantioselectivity in reactions like epoxidation or hydroxylation. Computational studies suggest:

- Electronic effects : Methoxy groups donate electron density to the quinoline ring, stabilizing transition states via π-π interactions .

- Steric steering : The vinylquinuclidine moiety directs substrate orientation, favoring one enantiomer .

Experimental validation involves comparing enantiomeric excess (ee) of products synthesized with (1S)- vs. (1R)-configured analogs.

Basic Question: What spectroscopic techniques validate this compound’s structural integrity?

Answer:

- ¹H/¹³C-NMR : Key markers include aromatic protons (δ 7.2–8.3 ppm for anthraquinone core) and methoxy signals (δ ~3.8 ppm) . The quinuclidine methyl groups appear as multiplet signals (δ 1.5–2.5 ppm).

- IR : Strong C=O stretches (~1668 cm⁻¹) confirm the anthraquinone backbone .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 821.02 (C₅₄H₅₂N₄O₄) .

Researchers should cross-reference spectral data with computational predictions (e.g., DFT-optimized structures).

Advanced Question: How can contradictions in reported biological activities be resolved?

Answer:

Discrepancies in toxicity or activity data (e.g., for related anthraquinones in ) may arise from:

- Purity variations : Impurities ≥3% (e.g., ) can skew results. Validate purity via HPLC (>97%) .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect outcomes. Standardize protocols per OECD Guideline 422 .

- Metabolic interference : Quinoline moieties may interact with cytochrome P450 enzymes. Perform comparative studies with structural analogs (e.g., ) .

Advanced Question: What strategies improve solubility for electrochemical studies?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) or surfactant-assisted micellar systems.

- Derivatization : Introduce sulfonate or hydroxyl groups (as in ) to enhance aqueous solubility .

- Temperature control : Store solutions at 2–8°C in the dark to prevent degradation .

For electrochemical stability, employ argon-sparged solvents and cyclic voltammetry to assess redox reversibility.

Advanced Question: How do computational models predict target interactions?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., DNA topoisomerases). The anthraquinone core intercalates DNA, while quinoline groups hydrogen-bond to residues .

- MD simulations : Assess binding stability over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA).

- Validation : Compare with in vitro assays (e.g., IC₅₀ in cancer cell lines).

Advanced Question: What role does this compound play in asymmetric catalysis?

Answer:

As (DHQD)₂AQN ( ), it serves as a chiral ligand in Sharpless asymmetric dihydroxylation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.